

# theoretical calculations on N-benzyl-N-methylglycine structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-benzyl-*N*-methylglycine

Cat. No.: B175578

[Get Quote](#)

## Data Presentation

The following tables summarize hypothetical quantitative data for the conformational analysis of **N-benzyl-N-methylglycine**, as would be obtained from the computational protocol described above. This data is for illustrative purposes to demonstrate the expected output of such a theoretical study.

Table 1: Relative Energies of Hypothetical **N-benzyl-N-methylglycine** Conformers

Conformer ID	Relative Electronic Energy (kcal/mol)	Relative ZPVE Corrected Energy (kcal/mol)	Relative Gibbs Free Energy (kcal/mol)	Boltzmann Population (%)
Conf-1	0.00	0.00	0.00	75.3
Conf-2	0.85	0.82	1.10	15.1
Conf-3	1.50	1.45	2.05	4.8
Conf-4	2.10	2.00	2.80	1.9
Conf-5	2.50	2.42	3.30	0.9

Calculations performed at the B3LYP/6-311++G(d,p) level of theory with a PCM for water.

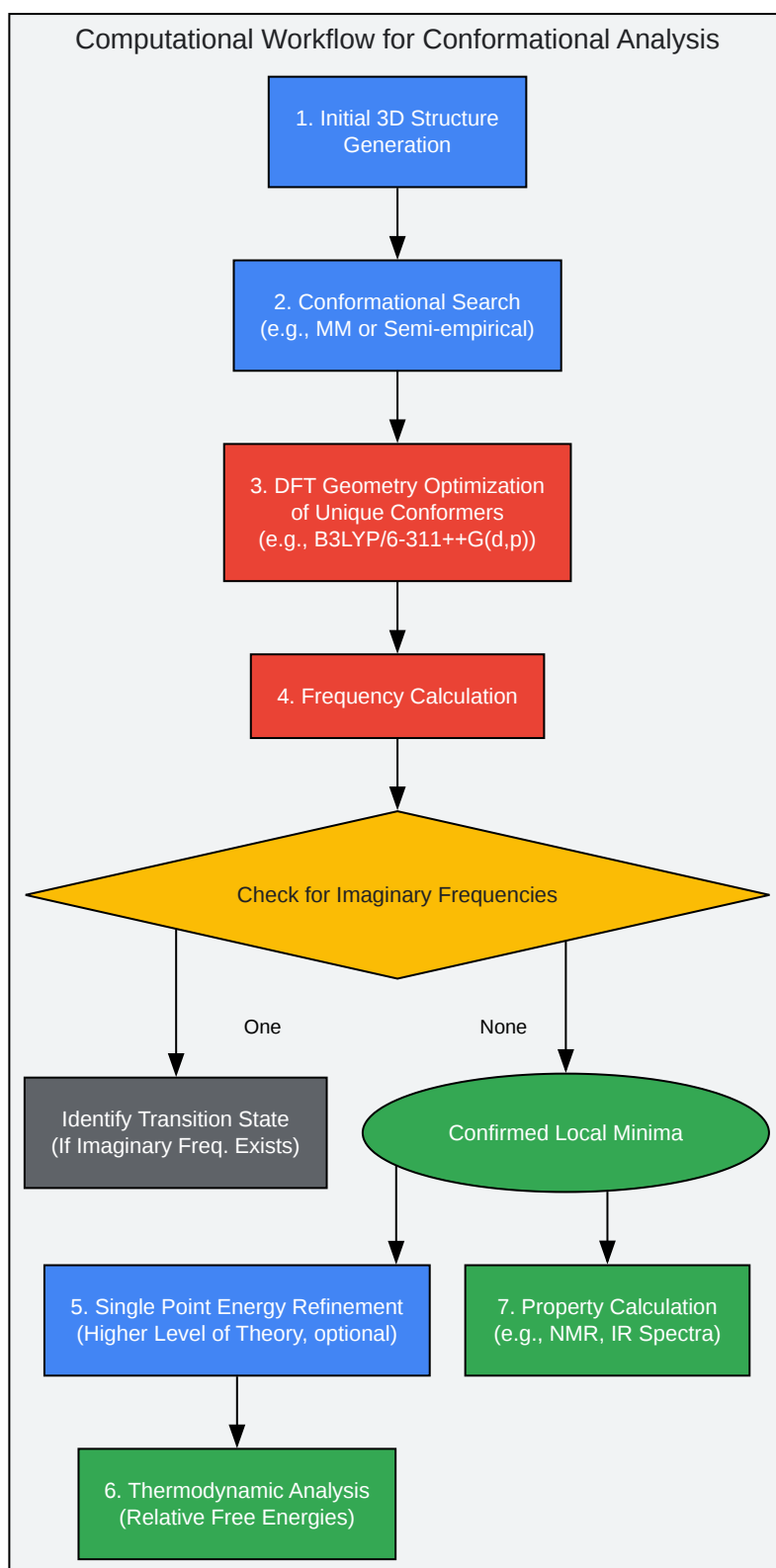
Table 2: Selected Optimized Geometrical Parameters for the Global Minimum Conformer (Conf-1) of **N-benzyl-N-methylglycine**

Parameter	Atoms Involved	Value
Bond Lengths (Å)		
C(carbonyl)-O(hydroxyl)	1.355	
C(carbonyl)=O	1.210	
C(alpha)-C(carbonyl)	1.525	
N-C(alpha)	1.460	
N-C(methyl)	1.465	
N-C(benzyl)	1.470	
C(benzyl)-C(phenyl)	1.510	
Bond Angles (°) **		
O=C-C(alpha)	124.5	
N-C(alpha)-C(carbonyl)	112.0	
C(alpha)-N-C(methyl)	115.0	
C(alpha)-N-C(benzyl)	114.5	
C(methyl)-N-C(benzyl)	113.0	
N-C(benzyl)-C(phenyl)	113.5	
Dihedral Angles (°) **		
O=C-C(alpha)-N	178.5	
C(carbonyl)-C(alpha)-N-C(benzyl)	-65.0	
C(carbonyl)-C(alpha)-N-C(methyl)	175.0	
C(alpha)-N-C(benzyl)-C(phenyl)	85.0	

Geometries optimized at the B3LYP/6-311++G(d,p) level of theory.

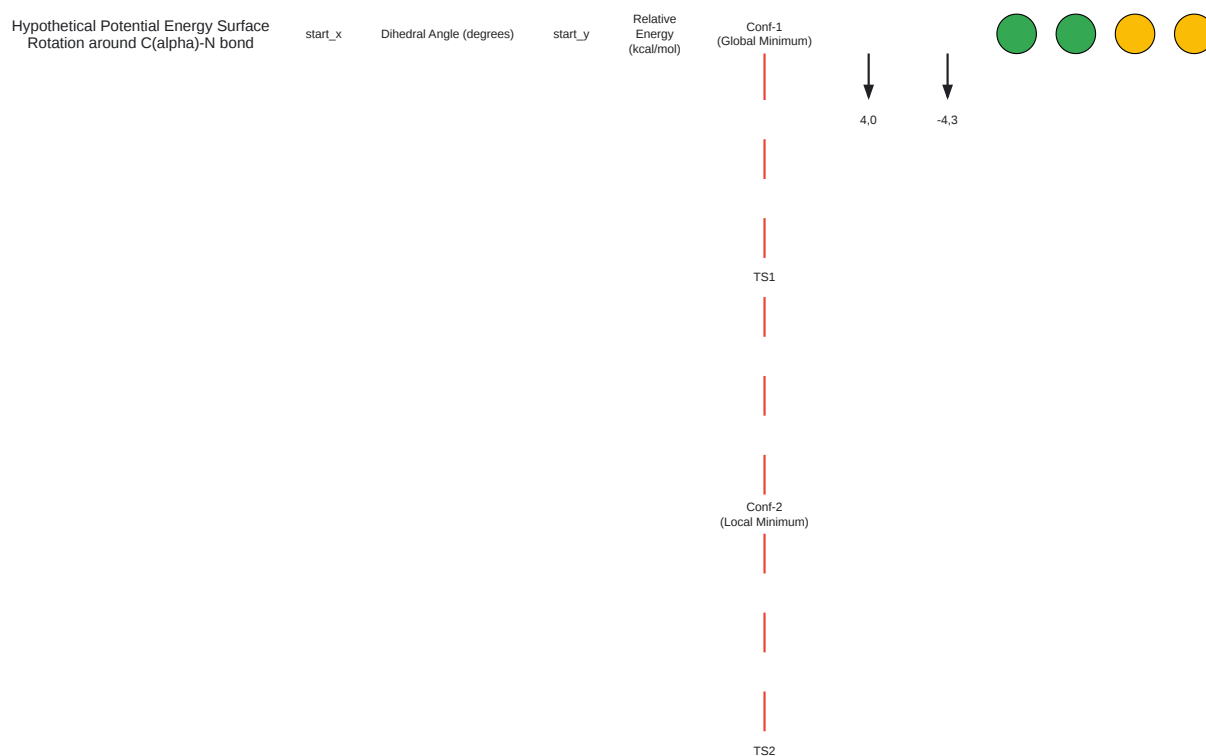
# Visualization of Computational Workflow and Energetics

Visual diagrams are essential for conceptualizing the workflow of theoretical studies and the relationships between different molecular states. The following diagrams, generated using the DOT language, adhere to the specified formatting guidelines.



[Click to download full resolution via product page](#)

Caption: A typical workflow for quantum chemical calculations.



[Click to download full resolution via product page](#)

Caption: A hypothetical potential energy surface diagram.

## Conclusion

This technical guide outlines a comprehensive theoretical framework for the structural and conformational analysis of **N-benzyl-N-methylglycine**. By employing established quantum chemical methods such as DFT, it is possible to gain deep insights into the molecule's preferred geometries, relative stabilities of conformers, and other physicochemical properties. The presented workflow, from initial structure generation to property calculation, provides a robust protocol for researchers. The illustrative data and visualizations underscore the type of detailed information that can be obtained, which is invaluable for rational drug design and the development of new chemical entities. While the specific quantitative results presented here are hypothetical, the described methodology is directly applicable and provides a clear path for a rigorous computational investigation of **N-benzyl-N-methylglycine**.

- To cite this document: BenchChem. [theoretical calculations on N-benzyl-N-methylglycine structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b175578#theoretical-calculations-on-n-benzyl-n-methylglycine-structure\]](https://www.benchchem.com/product/b175578#theoretical-calculations-on-n-benzyl-n-methylglycine-structure)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)